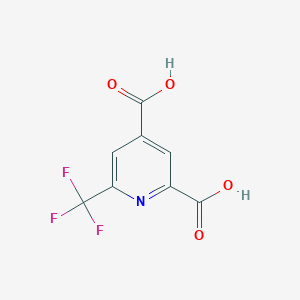

6-(trifluoromethyl)pyridine-2,4-dicarboxylicacid

Description

6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid is a fluorinated derivative of pyridine-2,4-dicarboxylic acid (2,4-PDCA), a compound widely studied for its role in enzyme inhibition, microbial biosynthesis, and coordination chemistry. Pyridine-2,4-dicarboxylic acid itself is a known inhibitor of histone lysine demethylases (KDMs) and α-ketoglutarate-dependent dioxygenases, with applications in cancer research and lignin valorization .

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)pyridine-2,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)5-2-3(6(13)14)1-4(12-5)7(15)16/h1-2H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUZPTYUYMCJCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method is the condensation reaction between a trifluoromethyl-containing building block and a larger chlorinated counterpart . This process can be carried out under various conditions, depending on the desired yield and purity of the final product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .

Chemical Reactions Analysis

6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Based on the search results provided, here's what is known about the applications of pyridine-2,4-dicarboxylic acid and pyridine-2,6-dicarboxylic acid derivatives:

4-Substituted Pyridine-2,6-dicarboxylic Acid Derivatives

- Synthesis of Bioactive Molecules : 4-substituted pyridine-2,6-dicarboxylic acids and their derivatives are crucial building blocks in synthesizing bioactive and biofunctional molecules .

- Medicaments : These derivatives can be used in pharmaceutical compositions for therapy and/or prophylaxis of proliferative diseases like cancer, atherosclerosis, rheumatoid arthritis, psoriasis, idiopathic pulmonary fibrosis, scleroderma, and cirrhosis of the liver .

- Probes and Ligands: They can be utilized as probes for visualizing cells and molecules of interest .

- Solid-Support Reagents: These compounds are also useful as solid-support reagents and other functional molecules .

5-Substituted Pyridine-2,4-dicarboxylic Acid Derivatives

- JMJD5 Inhibitors : 5-aminoalkyl-substituted 2,4-PDCA derivatives are potent inhibitors of JMJD5, showing selectivity for JMJD5 over other human 2OG oxygenases .

- Inhibition of 2OG Oxygenases : Some C3-substituted 2,4-PDCA derivatives can inhibit the 2OG oxygenase aspartate/asparagine-β-hydroxylase (AspH) .

- Selectivity Profile Alteration : Substituents on the 2,4-PDCA scaffold have the potential to alter the selectivity profile of 2,4-PDCA .

2-Fluoro-6-Trifluoromethylpyridine

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)pyridine-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Positional Isomers of Pyridine Dicarboxylic Acids

Pyridine dicarboxylic acids differ in the positions of carboxyl (-COOH) groups, significantly impacting their chemical and biological behavior:

Key Differences :

- Enzyme Inhibition : 2,4-PDCA shows stronger inhibition of amidohydrolases (e.g., LigI) compared to 2,5-PDCA .

- Synthetic Accessibility : 2,4-PDCA and 2,5-PDCA are produced via microbial pathways, while 2,6-dipicolinic acid is commercially synthesized for coordination chemistry .

- Biological Degradation : 2,4- and 2,6-PDCA are biodegradable by Rhodococcus jostii and 嗜氮菌 , whereas 2,5-PDCA degradation pathways are less characterized.

Substituted Derivatives of Pyridine-2,4-Dicarboxylic Acid

Functionalization at position 5 or 6 modulates activity and solubility:

Impact of Trifluoromethyl Group :

- Electronic Effects : The -CF₃ group increases electron-withdrawing character, enhancing interactions with hydrophobic enzyme pockets (e.g., JMJD5) .

- Solubility : Trifluoromethyl-substituted derivatives often exhibit lower aqueous solubility but improved membrane permeability, as seen in HIF-1α stabilization studies .

Functional Analogs in Coordination Chemistry

Pyridine-2,4-dicarboxylic acid derivatives serve as ligands in metal-organic frameworks (MOFs):

Comparison :

- Catalytic Efficiency: 2,4-PDCA-based MOFs outperform 2,5- and 2,6-PDCA analogs in cyanosilylation reactions .

- Biomedical Potential: Ru(II)-2,4-PDCA complexes show promise in oncology, unlike dipicolinic acid complexes, which are more suited to antimicrobial applications .

Biological Activity

6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid (TFMPDCA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of TFMPDCA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

TFMPDCA is characterized by a pyridine ring substituted with trifluoromethyl and carboxylic acid groups at specific positions. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity.

Research indicates that derivatives of pyridine-2,4-dicarboxylic acid, including TFMPDCA, exhibit various biological activities through their interactions with specific enzymes and proteins:

- Inhibition of JMJD5 : TFMPDCA has been identified as a potent inhibitor of Jumonji-C domain-containing protein 5 (JMJD5), which plays crucial roles in histone modification and gene regulation. Studies show that TFMPDCA exhibits selectivity for JMJD5 over other 2-oxoglutarate oxygenases, making it a candidate for further investigation in cancer therapy .

- Antimicrobial Properties : Pyridine derivatives, including TFMPDCA, have shown antimicrobial and antiviral activities. These compounds can disrupt microbial cell function and have been effective against various pathogens .

Research Findings

A comprehensive analysis of TFMPDCA's biological activity reveals several key findings:

- Selectivity in Inhibition : In structure-activity relationship (SAR) studies, TFMPDCA derivatives demonstrated varying degrees of inhibition against JMJD5, with some derivatives showing IC50 values significantly lower than others. For instance, certain derivatives exhibited IC50 values around 17.9 μM, indicating moderate potency .

- Bioconversion Studies : Whole-cell biotransformation studies using Burkholderia sp. MAK1 showed that certain pyridine derivatives could be converted into hydroxylated products. However, the trifluoromethyl substitution affected the bioconversion efficiency, highlighting the importance of structural modifications in enhancing biological activity .

- Complex Formation with Zinc : Recent studies on Zn(II) complexes of trifluoromethyl-pyridine carboxylic acids have indicated that isomeric effects can influence coordination behavior and biological activity. These complexes may enhance the therapeutic potential of TFMPDCA by improving its stability and bioavailability .

Case Studies

Several case studies illustrate the practical applications and efficacy of TFMPDCA:

- Cancer Therapy : In preclinical models, TFMPDCA has been evaluated for its ability to inhibit tumor growth by targeting JMJD5. The selective inhibition observed suggests that it could be developed into a therapeutic agent for specific cancer types characterized by aberrant JMJD5 activity.

- Antimicrobial Applications : A study demonstrated that TFMPDCA derivatives possess significant antimicrobial properties against strains such as E. coli, suggesting their potential use in treating bacterial infections .

Data Summary

The following table summarizes key findings related to the biological activity of TFMPDCA:

Q & A

Basic: What synthetic strategies are effective for 6-(trifluoromethyl)pyridine-2,4-dicarboxylic acid, and how can yields be optimized?

Methodological Answer:

The synthesis of pyridine-2,4-dicarboxylic acid derivatives typically involves oxidation of substituted pyridines. For the trifluoromethyl variant, a plausible route includes:

Oxidation of 6-(trifluoromethyl)-2,4-dimethylpyridine using strong oxidizing agents (e.g., KMnO₄ or HNO₃) under controlled conditions.

Purification via recrystallization or column chromatography to isolate the dicarboxylic acid form.

Yield optimization by adjusting reaction temperature (80–120°C) and stoichiometry of oxidizing agents.

Key Considerations:

- The electron-withdrawing trifluoromethyl group may increase oxidative stability but reduce reaction rates.

- Side reactions like decarboxylation can be mitigated by avoiding prolonged heating .

Basic: How can acid dissociation constants (pKa) for 6-(trifluoromethyl)pyridine-2,4-dicarboxylic acid be experimentally determined?

Methodological Answer:

pKa values are critical for understanding speciation in solution. Recommended methods include:

Potentiometric Titration : Monitor pH changes during titration with NaOH/HCl to identify protonation states.

NMR Titration : Track chemical shifts of carboxyl protons as a function of pH (e.g., ¹H or ¹³C NMR).

Expected Trends:

- The trifluoromethyl group lowers pKa values due to its electron-withdrawing effect. For pyridine-2,4-dicarboxylic acid, measured pKa values are ~1.27 (pyridinium), ~2.5 (first carboxyl), and ~9.78 (second carboxyl) .

Advanced: What coordination modes does 6-(trifluoromethyl)pyridine-2,4-dicarboxylic acid exhibit in metal-organic frameworks (MOFs)?

Methodological Answer:

The ligand’s dicarboxylate groups enable diverse coordination geometries:

Bridging Mode : Carboxylate oxygen atoms link multiple metal centers (e.g., Ba²⁺ in distorted trigonal prisms) .

Chelating Mode : Both carboxylates bind to a single metal ion, forming stable complexes.

Supramolecular Assembly : Hydrogen bonding and π-π stacking contribute to 3D frameworks .

Experimental Validation:

- Single-crystal XRD reveals bond lengths and angles (e.g., Ba–O = 2.7–3.0 Å) .

Advanced: How does 6-(trifluoromethyl)pyridine-2,4-dicarboxylic acid inhibit enzymes like JMJD5 or LigI?

Methodological Answer:

The compound acts as a competitive inhibitor by mimicking natural substrates:

JMJD5 Inhibition : The dicarboxylate moiety chelates Mn²⁺ in the active site, disrupting 2-oxoglutarate (2OG)-dependent catalysis. Structural analogs show IC₅₀ values <100 µM .

LigI Inhibition : Binding affinity (Kᵢ ~75 µM) is determined via kinetic assays (e.g., ITC or fluorescence quenching) .

Structural Insights:

- Co-crystallization with JMJD5 reveals overlapping binding sites with 2OG, confirmed by RMSD analysis (Cα deviation = 0.149 Å) .

Basic: What spectroscopic techniques are suitable for characterizing this compound?

Methodological Answer:

NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl environments; ¹H/¹³C NMR resolves carboxyl and pyridine protons.

IR Spectroscopy : Carboxylate stretches (C=O at ~1700 cm⁻¹; COO⁻ at ~1400 cm⁻¹) confirm deprotonation states.

Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M-H]⁻ ion).

Case Study:

Advanced: How can computational modeling elucidate electronic effects of the trifluoromethyl group?

Methodological Answer:

Density Functional Theory (DFT) : Calculate electron density maps to assess the group’s impact on carboxylate acidity and metal-binding affinity.

Molecular Docking : Simulate ligand-enzyme interactions (e.g., JMJD5) to predict binding poses and inhibition mechanisms .

Key Findings:

- The trifluoromethyl group enhances electrophilicity, stabilizing transition states in catalytic reactions.

Basic: What strategies address solubility challenges during experimental handling?

Methodological Answer:

Derivatization : Convert to esters (e.g., diethyl ester) or salts (e.g., sodium carboxylate) for improved solubility in organic/aqueous phases .

Buffered Solutions : Use pH-adjusted buffers (pH >5) to maintain deprotonated carboxylates.

Caution:

Advanced: How does the ligand’s structure influence supramolecular assembly?

Methodological Answer:

Hydrogen Bonding : Carboxylate and pyridine nitrogen atoms form H-bonds with water or counterions.

π-Stacking Interactions : Aromatic rings align to stabilize layered structures (observed in XRD studies) .

Case Study:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.